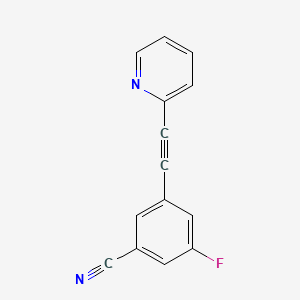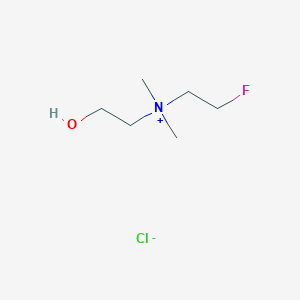
1-Hexanol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol-d5 is a deuterium-labeled version of 1-Hexanol, an organic alcohol with a six-carbon chain and a hydroxyl group at the end. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Preparation Methods
1-Hexanol-d5 can be synthesized through several methods. One common laboratory method involves the hydroboration-oxidation of 1-hexene. This process includes the addition of diborane (B2H6) to 1-hexene, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). Industrially, 1-Hexanol is produced by the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium compounds .
Chemical Reactions Analysis
1-Hexanol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hexyl chloride.
Esterification: It reacts with carboxylic acids in the presence of acid catalysts to form esters, such as hexyl acetate.
Scientific Research Applications
1-Hexanol-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in the investigation of enzyme activities and metabolic processes.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the production of plasticizers, pharmaceuticals, and perfumes.
Mechanism of Action
1-Hexanol-d5 exerts its effects primarily through its interaction with biological membranes and enzymes. It uncouples mitochondrial respiration by a non-protonophoric mechanism, affecting the electron transport chain and ATP synthesis. This property makes it useful in studying mitochondrial function and energy metabolism .
Comparison with Similar Compounds
1-Hexanol-d5 is similar to other deuterium-labeled alcohols, such as:
- Methanol-d4
- Ethanol-d6
- Propanol-d7
- Butanol-d9
Compared to these compounds, this compound has a longer carbon chain, which affects its physical properties and reactivity. Its unique isotopic labeling makes it particularly valuable in studies requiring precise tracking of molecular transformations .
Properties
CAS No. |
64118-18-9 |
|---|---|
Molecular Formula |
C6H9D5O |
Molecular Weight |
107.21 |
Purity |
95% min. |
Synonyms |
1-Hexan-5,5,6,6,6-d5-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






